molecular formula C11H14ClNO4 B3049378 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene CAS No. 20423-20-5

1-Chloro-2-(diethoxymethyl)-4-nitrobenzene

Cat. No. B3049378
CAS RN: 20423-20-5
M. Wt: 259.68 g/mol
InChI Key: JFLYMTLKDYMKRQ-UHFFFAOYSA-N
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Description

1-Chloro-2-(diethoxymethyl)benzene is a chemical compound with the molecular formula C11H15ClO2. It has a molecular weight of 214.68900 and a density of 1.088±0.06 g/cm3 .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene consists of a benzene ring with a chlorine atom, a nitro group, and a diethoxymethyl group attached to it . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

While specific reactions involving 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene are not available, similar compounds often undergo reactions like radical halogenation and dehydrohalogenation .


Physical And Chemical Properties Analysis

1-Chloro-2-(diethoxymethyl)-4-nitrobenzene has a boiling point of 123-124 ºC (15 Torr) and a flash point of 62.7±18.4 ºC . The exact mass is 214.07600 .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • The chlorine atom in related compounds, such as 1-chloro-2-cyano-4-nitrobenzene, can be replaced by specific groups like OCH2CH2OH, highlighting its reactivity and potential for creating various derivatives (Blanksma & Fohr, 2010).
    • In another study, the ethoxylation of related compounds, such as 4-chloronitrobenzene, using phase-transfer catalysts under ultrasound irradiation, is explored. This method demonstrates the potential for efficient nucleophilic substitution reactions (Wang & Rajendran, 2007).
  • Biodegradation and Environmental Impact :

    • A study on 1-chloro-4-nitrobenzene, a structurally similar compound, explores its microbial degradation by Pseudomonas acidovorans XII. This research is significant for understanding how such compounds can be biodegraded in the environment (Shah, 2014).
  • Molecular Structure and Properties :

    • Investigations into the molecular structure of compounds like 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene provide insights into the reactivity of nitro compounds and their potential applications in various chemical processes (Padmanabhan et al., 1987).
    • Anisotropic displacement parameters for compounds such as 1-(halomethyl)-3-nitrobenzene have been studied, offering valuable information about their molecular behavior, which is essential for applications in materials science and chemistry (Mroz et al., 2020).
  • Isotopic Abundance Studies :

    • Research on the isotopic abundance of 13C/12C or 2H/1H and 18O/16O in related compounds like 1-Chloro-3-Nitrobenzene provides insights into the isotopic effects that may influence their physical, chemical, and biological properties (Trivedi et al., 2016).

properties

IUPAC Name

1-chloro-2-(diethoxymethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-3-16-11(17-4-2)9-7-8(13(14)15)5-6-10(9)12/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLYMTLKDYMKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264741
Record name 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(diethoxymethyl)-4-nitrobenzene

CAS RN

20423-20-5
Record name 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20423-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-chloro-2-(diethoxymethyl)-4-nitro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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